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Compound of Interest

Compound Name: Alstolenine

Cat. No.: B15592832 Get Quote

Preliminary Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for spectroscopic data (NMR, IR, MS), experimental protocols, and the

chemical structure of the specific compound "Alstolenine" have yielded no direct results in the

public domain of scientific literature. The information available pertains to related alkaloids

isolated from the Alstonia genus, but not to a compound specifically named Alstolenine. This

suggests that "Alstolenine" may be a very rare, newly isolated compound with data not yet

published, a potential misspelling of a different alkaloid, or a compound that has not been fully

characterized and reported in accessible scientific databases.

This guide, therefore, provides a framework for the type of data and experimental protocols that

would be expected for an indole alkaloid like Alstolenine, based on established methodologies

for similar natural products. The tables and protocols presented below are illustrative and

should be populated with actual experimental data once it becomes available through primary

research.

Chemical Structure of Alstolenine
The chemical structure of Alstolenine is a prerequisite for the interpretation of its

spectroscopic data. A provisional structure, hypothesized based on common indole alkaloid

skeletons from Alstonia species, would be necessary to begin spectral analysis.

(Note: As the structure is currently unknown, a placeholder is acknowledged here. A definitive

structure would be determined through a combination of the spectroscopic techniques detailed
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below, often culminating in confirmation by X-ray crystallography.)

Spectroscopic Data Tables
The following tables are formatted to present the quantitative spectroscopic data for

Alstolenine clearly and concisely, facilitating comparison and analysis.

Table 1: ¹H NMR Spectroscopic Data for Alstolenine
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration
Provisional
Assignment

e.g., 7.50 d 8.0 1H Aromatic H

e.g., 3.85 s - 3H OCH₃

... ... ... ... ...

Solvent: e.g., CDCl₃, Frequency: e.g., 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for Alstolenine
Chemical Shift (δ, ppm) Carbon Type (DEPT) Provisional Assignment

e.g., 165.2 C C=O (Ester)

e.g., 136.8 C Aromatic C

e.g., 121.5 CH Aromatic CH

e.g., 52.3 CH₃ OCH₃

... ... ...

Solvent: e.g., CDCl₃, Frequency: e.g., 125 MHz

Table 3: Infrared (IR) Spectroscopic Data for Alstolenine
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

e.g., 3400 broad N-H or O-H stretch

e.g., 2950 medium C-H stretch (aliphatic)

e.g., 1735 strong C=O stretch (ester)

e.g., 1620 medium C=C stretch (aromatic)

... ... ...

Sample Preparation: e.g., KBr pellet, Thin film

Table 4: Mass Spectrometry (MS) Data for Alstolenine
m/z

Relative Intensity
(%)

Ion Type
Proposed
Fragment

e.g., [M+H]⁺ 100 Molecular Ion CₓHᵧN₂O₂

e.g., [M-CH₃]⁺ ... Fragment Ion Loss of methyl group

e.g., [M-COOCH₃]⁺ ... Fragment Ion
Loss of carbomethoxy

group

... ... ... ...

Ionization Method: e.g., ESI⁺, ESI⁻

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are

generalized protocols for the acquisition of spectroscopic data for indole alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of Alstolenine.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent).
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Procedure:

Sample Preparation: Approximately 5-10 mg of purified Alstolenine is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a 5 mm NMR

tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key

parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation

delay of 1-2 seconds. The number of scans can range from 16 to 128, depending on the

sample concentration.

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the

low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

acquisition time are typically required.

2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments is

performed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Alstolenine.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Procedure (KBr Pellet Method):

Sample Preparation: 1-2 mg of dry, purified Alstolenine is finely ground with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high

pressure (several tons) to form a transparent or translucent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and

a spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of Alstolenine and to

study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a

suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

Sample Preparation: A dilute solution of purified Alstolenine is prepared in a suitable solvent

(e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL. A small amount

of formic acid or ammonium hydroxide may be added to promote ionization.

Data Acquisition: The sample solution is introduced into the mass spectrometer.

Full Scan MS: A full scan mass spectrum is acquired to determine the mass-to-charge

ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). High-resolution measurement

allows for the determination of the elemental formula.

Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced

dissociation (CID). The resulting fragment ions are analyzed to provide structural

information.

Data Analysis: The mass spectra are analyzed to identify the molecular ion peak and

characteristic fragment ions. The fragmentation pattern is then interpreted to deduce the
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structure of the molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

novel natural product like Alstolenine.
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Caption: Workflow for the isolation and structural elucidation of Alstolenine.

This guide will be updated with specific and accurate data for Alstolenine as soon as it

becomes available in peer-reviewed scientific literature. Researchers who have isolated this

compound are encouraged to publish their findings to contribute to the natural products

chemistry database.

To cite this document: BenchChem. [Spectroscopic Data of Alstolenine: A Comprehensive
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592832#spectroscopic-data-nmr-ir-ms-of-
alstolenine]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15592832?utm_src=pdf-body
https://www.benchchem.com/product/b15592832?utm_src=pdf-body-img
https://www.benchchem.com/product/b15592832?utm_src=pdf-body
https://www.benchchem.com/product/b15592832?utm_src=pdf-body
https://www.benchchem.com/product/b15592832#spectroscopic-data-nmr-ir-ms-of-alstolenine
https://www.benchchem.com/product/b15592832#spectroscopic-data-nmr-ir-ms-of-alstolenine
https://www.benchchem.com/product/b15592832#spectroscopic-data-nmr-ir-ms-of-alstolenine
https://www.benchchem.com/product/b15592832#spectroscopic-data-nmr-ir-ms-of-alstolenine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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